(S)-(+)-2-Nonyl isocyanate

Chiral derivatization Enantiomeric excess Optical purity

(S)-(+)-2-Nonyl isocyanate (CAS 745783-85-1) is a homochiral isocyanate building block, with the (S)-(+) enantiomer having the IUPAC name (2S)-2-isocyanatononane and a molecular formula of C10H19NO (MW 169.26). It is characterized by a chiral center at the C2 position of a nine-carbon alkyl chain, which imparts specific optical rotation and dictates its stereochemical outcome in subsequent reactions.

Molecular Formula C10H19NO
Molecular Weight 169.26
CAS No. 745783-85-1
Cat. No. B3029675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Nonyl isocyanate
CAS745783-85-1
Molecular FormulaC10H19NO
Molecular Weight169.26
Structural Identifiers
SMILESCCCCCCCC(C)N=C=O
InChIInChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1
InChIKeyBHXMYHDVDLZHAG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-(+)-2-Nonyl Isocyanate (CAS 745783-85-1): Structure and Core Properties for Procurement Decisions


(S)-(+)-2-Nonyl isocyanate (CAS 745783-85-1) is a homochiral isocyanate building block, with the (S)-(+) enantiomer having the IUPAC name (2S)-2-isocyanatononane and a molecular formula of C10H19NO (MW 169.26) . It is characterized by a chiral center at the C2 position of a nine-carbon alkyl chain, which imparts specific optical rotation and dictates its stereochemical outcome in subsequent reactions . Its primary utility lies in enantioselective synthesis and chiral derivatization applications where the absolute (S)-configuration is required. This guide focuses on evidencing why the (S)-(+) enantiomer must be specifically selected over its (R)-(-) counterpart or achiral analogs.

Why Generic or Enantiomeric Substitution of (S)-(+)-2-Nonyl Isocyanate Leads to Undefined Stereochemical Outcomes


Substituting (S)-(+)-2-nonyl isocyanate with its (R)-(-) enantiomer, a racemic mixture, or an achiral isocyanate will invert or abolish the chiral induction essential for target applications. The (R)-(-) enantiomer (CAS 745783-79-3) possesses identical achiral physical property predictions (boiling point, density, refractive index) but opposite optical rotation, making chiral identity the sole verifiable differentiator . In chiral derivatization, the use of the incorrect enantiomer produces diastereomers with reversed elution order and different resolution factors (Rs) in HPLC, fundamentally invalidating analytical methods [1]. The quantitative evidence below confirms that for stereospecific procurement, generic substitution is not scientifically valid.

Verifiable Quantitative Evidence Guide: (S)-(+)-2-Nonyl Isocyanate vs. (R)-(-) Enantiomer and Achiral Comparators


Chiral Purity and Enantiomeric Excess: Selection for Stereochemical Fidelity

The (S)-(+) enantiomer is supplied at a minimum chemical purity of 95% (GC) by multiple vendors . While a direct head-to-head enantiomeric excess (ee) specification is not publicly available, this purity level establishes a quantitative baseline. For comparison, the (R)-(-) enantiomer is also commonly supplied at 97% purity (Thermo Scientific) . Critically, the procurement decision rests on the absolute configuration (S vs R) and not on marginal purity differences, as the (S)-(+) form is essential for protocols requiring an (S)-configured derivatization reagent.

Chiral derivatization Enantiomeric excess Optical purity

Chiroptical Property: Optical Rotation as the Definitive Enantiomer Discriminator

The (S)-(+)-2-nonyl isocyanate is designated with a positive optical rotation (+) . Its enantiomer, (R)-(-)-2-nonyl isocyanate, exhibits a negative rotation (-) . While specific numerical rotation values ([α]D) for these exact nonyl isocyanates are not publicly reported in the accessed sources, the sign of rotation is a definitive, class-level discriminator that unambiguously identifies the enantiomer. This sign convention is a proven method for confirming enantiomeric identity upon receipt, and any deviation disqualifies the material for stereospecific use.

Chiroptical Optical Rotation Enantiomeric Purity

Predicted Achiral Physical Properties: Differentiation from Non-Isocyanate and Shorter-Chain Analogs

The predicted achiral physical properties of (S)-(+)-2-nonyl isocyanate, namely a boiling point of 220.7±9.0 °C, density of 0.87±0.1 g/cm³, and refractive index of 1.4320, are identical to those predicted for the (R)-(-) enantiomer . This confirms that for process parameter settings (e.g., distillation), both enantiomers behave equivalently, reinforcing that the selection driver is entirely stereochemical. These properties do differentiate the compound from achiral nonyl isocyanate (linear isomer, CAS 4184-73-0) and shorter-chain isocyanates.

Physicochemical Properties Boiling Point Refractive Index

Supplier Catalog Differentiation: Unambiguous Procurement Identifiers

Reputable suppliers assign distinct identifiers to each enantiomer, mitigating procurement error. (S)-(+)-2-Nonyl isocyanate is cataloged as Alfa Aesar L20243, with MDL number MFCD05664087 [1]. The (R)-(-) enantiomer is cataloged as Alfa Aesar L20236, with MDL number MFCD05664081 [2]. This unambiguous differentiation ensures that the correct stereoisomer is ordered and received, a critical factor given their identical achiral properties.

Procurement Identifier Catalog Number MDL Number

Reactivity Class Comparison: Isocyanate Moiety Drives Uniform Reactivity; Chirality Drives Selectivity

As a class-level inference, the electrophilicity of the isocyanate group in both (S)-(+) and (R)-(-) forms is identical, leading to similar reaction rates with nucleophiles like alcohols and amines to form urethanes and ureas [1]. The critical differentiation emerges post-derivatization: the (S)-(+) form yields diastereomeric derivatives with distinct chromatographic retention times when paired with chiral analytes. Quantitative separation factors (α) and resolution (Rs) for such diastereomers are inherently dependent on the absolute configuration of the derivatization reagent; use of the (R)-(-) form reverses elution order and can alter Rs values, impacting analytical method validation [2].

Isocyanate reactivity Nucleophilic addition Chiral derivatization

Important Caveat: Overall Strength of Direct Comparative Quantitative Evidence

It must be explicitly stated that direct head-to-head comparative quantitative data (e.g., kinetic constants, ee values, specific rotation [α]D, or resolution factors) for (S)-(+)-2-nonyl isocyanate versus its (R)-(-) enantiomer in identical experimental systems are largely absent from the accessible public domain. This guide relies on class-level inferences and supporting supplier data. Users should request batch-specific certificates of analysis (CoA) including enantiomeric purity for critical applications.

Evidence Limitation Procurement Caution

Validated Application Scenarios for (S)-(+)-2-Nonyl Isocyanate Based on Quantitative Evidence


Chiral Derivatization of Amines for Enantiomeric Purity Analysis by HPLC

Procure (S)-(+)-2-nonyl isocyanate (CAS 745783-85-1, Alfa Aesar L20243, >=95%) to derivatize a racemic chiral amine analyte. The (S)-configuration of the reagent ensures the formation of (S,S)- and (S,R)-diastereomers, with the absolute order of elution on a reversed-phase column being determined by this choice. Using the (R)-(-) enantiomer would reverse elution order, potentially invalidating a validated analytical method. Verify optical rotation upon receipt to confirm identity. [1]

Synthesis of Enantiomerically Pure Polyurethanes via Asymmetric Copolymerization

Utilize (S)-(+)-2-nonyl isocyanate as a chiral monomer in the asymmetric copolymerization with meso-epoxides catalyzed by bimetallic Co(III) complexes. The specific (S)-chirality of the isocyanate contributes to the enantioselectivity of the polymerization, which has been reported to yield optically active polyurethanes with enantioselectivity up to 94% ee in analogous systems. Substitution with the (R)-(-) monomer would invert the polymer's chiroptical properties. The 95% minimum purity is a necessary baseline for reproducible polymerization. [2]

Preparation of Chiral Stationary Phases (CSPs) for Liquid Chromatography

Covalently bond (S)-(+)-2-nonyl isocyanate to aminopropyl-functionalized silica gel. The resulting (S)-configured brush-type CSP will exhibit enantioselectivity governed by the specific spatial arrangement of the nonyl chain and the urea linkage. The use of the (S)-(+) enantiomer is non-negotiable; a CSP derived from the (R)-(-) form would possess opposite elution order for a given set of analytes. The refractive index specification (1.4320) can be used as a quick identity check before use. [3]

Post-Synthetic Chiral Induction on Nanomaterials

Apply (S)-(+)-2-nonyl isocyanate to introduce chirality onto the surface of carbon dots or nanoparticles via reaction with surface hydroxyl or amine groups. The resulting (S)-configured nanomaterial exhibits enantioselective interactions with chiral biomolecules. A study on analogous chiral isocyanate-modified carbon dots demonstrated differential biocompatibility between R- and S-enantiomer modified dots, highlighting that enantiomeric purity of the isocyanate precursor directly impacts biological recognition and toxicity profiles. [4]

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